3-O-Methyltirotundin

Description

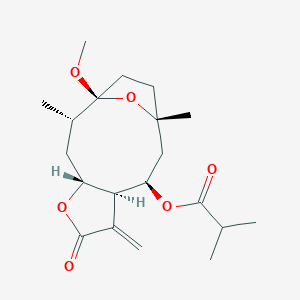

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4R,8S,9R,11R)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLCYTMIFQPNDN-IZEBJNRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(CC[C@@]1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of 3-O-Methyltirotundin from Tithonia diversifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 3-O-Methyltirotundin, a sesquiterpene lactone found in Tithonia diversifolia (Hemsl.) A. Gray. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the workflow for isolating this compound of interest.

Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant rich in various bioactive compounds, including a variety of sesquiterpene lactones. Among these, 3-O-Methyltirotundin and its derivatives have garnered interest for their potential pharmacological activities. This guide serves as a technical resource for researchers and professionals in drug development seeking to isolate and study this specific compound.

Experimental Protocols

The isolation of 3-O-Methyltirotundin from Tithonia diversifolia involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite methodology based on established techniques for isolating sesquiterpene lactones from this plant species.

1. Plant Material Collection and Preparation:

-

Fresh aerial parts (leaves and stems) of Tithonia diversifolia are collected.

-

The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, for approximately one to two weeks, or until a constant weight is achieved.

-

The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction using an organic solvent. A common method is maceration with dichloromethane (CH₂Cl₂) or ethyl acetate at room temperature for a period of 24 to 72 hours, with occasional agitation.

-

Alternatively, ultrasound-assisted extraction can be employed to enhance efficiency. This involves immersing the vessel containing the plant material and solvent in an ultrasonic bath for a specified period (e.g., 30 minutes at 40°C)[1].

-

The resulting mixture is filtered to separate the solid plant residue from the liquid extract.

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Separation and Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

The column is packed with silica gel 60.

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution is performed with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation process.

-

Silica gel 60 F₂₅₄ plates are used.

-

A suitable mobile phase, such as hexane-ethyl acetate (e.g., 7:3 v/v), is used for development.

-

Spots are visualized under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

-

Further Purification: Fractions containing the compound of interest, as identified by TLC, are pooled and may require further purification steps, such as preparative TLC or repeated column chromatography with different solvent systems, to obtain pure 3-O-Methyltirotundin.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Quantitative Data

| Parameter | Value/Range | Reference |

| Extraction Yield (Ultrasound-assisted, Ethanol) | 10.71% w/w (crude extract) | [1] |

| Spectroscopic Data (Related Compound: 1β-hydroxytirotundin 3-O-methyl ether) | ¹H and ¹³C NMR data available | [2] |

Note: The spectroscopic data for the closely related compound 1β-hydroxytirotundin 3-O-methyl ether can serve as a reference for the characterization of 3-O-Methyltirotundin.

Visualizations

Experimental Workflow for Isolation

Caption: A schematic overview of the experimental workflow for the isolation of 3-O-Methyltirotundin.

Note on Signaling Pathways: As of the current literature review, specific signaling pathways directly modulated by 3-O-Methyltirotundin have not been extensively elucidated. Research on related sesquiterpene lactones from Tithonia diversifolia suggests potential anti-inflammatory and cytotoxic activities, which may involve pathways such as NF-κB. However, dedicated studies on 3-O-Methyltirotundin are required to confirm these mechanisms.

This guide provides a foundational understanding for the isolation of 3-O-Methyltirotundin from Tithonia diversifolia. Researchers are encouraged to consult the primary literature for further details and to adapt the protocols based on their specific laboratory conditions and research objectives.

References

Structural Characterization of 3-O-Methyltirotundin: A Technical Overview and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed experimental data for the structural characterization of 3-O-Methyltirotundin (CAS: 1021945-29-8, Molecular Formula: C20H30O6) is scarce in publicly accessible scientific literature.[1] This guide provides a comprehensive framework for the structural elucidation of sesquiterpenoid lactones, the class of compounds to which 3-O-Methyltirotundin belongs. The methodologies, data presentation, and visualizations are based on established protocols for analogous, well-characterized compounds, particularly those isolated from the Tithonia and Vernonia genera. One study has reported the isolation of a compound identified as tirotundin-3-O-methyl ether from the aerial parts of Tithonia diversifolia and noted its potential anti-hyperglycemic activity.[2]

Introduction to 3-O-Methyltirotundin and Sesquiterpenoid Lactones

3-O-Methyltirotundin is a sesquiterpenoid lactone.[1] This class of natural products is characterized by a 15-carbon skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family, including the genera Tithonia and Vernonia, which are known for producing a rich diversity of these compounds.[3][4][5] Sesquiterpenoid lactones exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[6] The structural determination of these molecules is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.

General Experimental Protocols for Characterization

The structural elucidation of a novel or uncharacterized sesquiterpenoid lactone like 3-O-Methyltirotundin typically involves a sequence of isolation and spectroscopic analysis.

Isolation and Purification Workflow

The isolation of sesquiterpenoid lactones from plant material is a multi-step process designed to separate the compound of interest from a complex mixture of secondary metabolites.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., aerial parts of Tithonia diversifolia) is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.[7]

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.[8]

-

Chromatography: The fraction enriched with the target compound is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Purification: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[9]

Spectroscopic Analysis

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Provides information on the number and types of carbon atoms (e.g., methyl, methylene, methane, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition (molecular formula). Techniques like Electrospray Ionization (ESI) are commonly used.

X-ray Crystallography:

-

If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.[8]

Representative Data for a Sesquiterpenoid Lactone

The following tables present hypothetical but representative spectroscopic data for a tirotundin-like sesquiterpenoid lactone, based on published data for similar compounds.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.76 | d | 1.5 |

| 2a | 5.21 | d | 1.5 |

| 2b | 5.25 | d | 1.5 |

| 5 | 3.20 | m | |

| 6 | 4.80 | t | 9.5 |

| 7 | 2.50 | m | |

| 8 | 2.10 | m | |

| 9 | 1.80 | m | |

| 13a | 5.79 | d | 2.0 |

| 13b | 6.34 | d | 2.0 |

| 14 | 1.25 | s | |

| 15 | 1.90 | s | |

| 3-OMe | 3.40 | s |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Position | δC (ppm) | Type |

| 1 | 139.7 | CH |

| 2 | 118.0 | CH₂ |

| 3 | 85.0 | C |

| 4 | 80.0 | C |

| 5 | 55.0 | CH |

| 6 | 78.0 | CH |

| 7 | 45.0 | CH |

| 8 | 35.0 | CH₂ |

| 9 | 40.0 | CH₂ |

| 10 | 145.0 | C |

| 11 | 140.0 | C |

| 12 | 170.0 | C=O |

| 13 | 125.0 | CH₂ |

| 14 | 25.0 | CH₃ |

| 15 | 20.0 | CH₃ |

| 3-OMe | 58.0 | OCH₃ |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 3-O-Methyltirotundin is not well-documented, its parent compound, tirotundin, has been shown to be a dual activator of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). Activation of these nuclear receptors is associated with anti-diabetic and lipid-lowering effects. The potential signaling pathway influenced by a tirotundin derivative could therefore involve the PPAR signaling cascade.

Pathway Description:

-

Ligand Binding: A bioactive molecule like a tirotundin derivative could potentially enter the cell and bind to PPARα and/or PPARγ in the nucleus.

-

Heterodimerization: Upon ligand binding, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to therapeutic effects such as improved insulin sensitivity and reduced lipid levels.

Conclusion

The structural characterization of novel natural products like 3-O-Methyltirotundin is a systematic process that relies on a combination of chromatographic and spectroscopic techniques. While specific data for this compound remains limited, the established methodologies for the analysis of sesquiterpenoid lactones provide a clear roadmap for its full structural elucidation and the investigation of its biological activities. Further research into compounds isolated from Tithonia diversifolia, including 3-O-Methyltirotundin, is warranted to explore their therapeutic potential.

References

- 1. 3-O-Methyltirotundin | 1021945-29-8 [amp.chemicalbook.com]

- 2. Three new sesquiterpenes from Tithonia diversifolia and their anti-hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpene Lactones from Vernonia tufnelliae: Structural Characterization and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Straightforward Procedure for the High-Yield Extraction of Tricin and Flavonoids from Ecuadorian Huperzia brevifolia (Lycopodiaceae) [mdpi.com]

An In-depth Technical Guide to 3-O-Methyltirotundin: Properties, Protocols, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-O-Methyltirotundin, detailed representative experimental protocols for its isolation and characterization, and an exploration of its potential biological activities based on related compounds. While specific experimental data for 3-O-Methyltirotundin is limited in publicly available literature, this guide consolidates the existing information and provides a framework for future research and development.

Physical and Chemical Properties

The fundamental physicochemical properties of 3-O-Methyltirotundin are summarized below. It is important to note that while some data are available, specific experimental values for properties such as melting point and boiling point have not been reported in the reviewed literature; the provided values are predictions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₆ | |

| Molecular Weight | 366.45 g/mol | N/A |

| CAS Number | 1021945-29-8 | |

| Appearance | Solid (presumed) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Boiling Point | 474.4 ± 45.0 °C (Predicted) | N/A |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | N/A |

Experimental Protocols

Isolation of Sesquiterpene Lactones from Tithonia sp.

The following is a representative protocol for the isolation of sesquiterpene lactones, including tirotundin derivatives, from the aerial parts of Tithonia plants.

-

Plant Material Collection and Preparation: The aerial parts of the Tithonia species are collected, air-dried at room temperature, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with 80% ethanol at room temperature for an extended period (e.g., 72 hours), with occasional shaking. This process is typically repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Column Chromatography: The dichloromethane fraction, which is likely to contain the sesquiterpene lactones, is subjected to silica gel column chromatography. A gradient elution system, for example, with increasing proportions of ethyl acetate in n-hexane, is used to separate the components into various sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified by preparative HPLC to isolate 3-O-Methyltirotundin in high purity.

Spectroscopic Characterization

The structural elucidation of the isolated 3-O-Methyltirotundin would be achieved through a combination of the following spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons, their chemical environments, and their coupling patterns.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assemble the complete molecular structure.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can provide further structural information.

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for this type of compound.

-

Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups, such as carbonyls (from the lactone and ester moieties), ethers, and carbon-carbon double bonds.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., KBr) or as a KBr pellet.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

To identify the presence of chromophores, such as conjugated systems, within the molecule.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and the absorbance is measured over the UV-Vis range.

-

Biological Activity and Mechanism of Action

While there are no direct studies on the biological activity of 3-O-Methyltirotundin, the activities of its parent compound, tirotundin, and other related sesquiterpene lactones from Tithonia species provide strong indications of its potential therapeutic effects.

Anti-inflammatory Activity

Leaf extracts of Tithonia diversifolia, which contain tirotundin, are used in traditional medicine for their anti-inflammatory properties. Studies have shown that tirotundin, along with other sesquiterpene lactones from this plant, inhibits the activation of the transcription factor NF-κB. NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The proposed mechanism of inhibition is the alkylation of cysteine residues in the DNA binding domain of NF-κB by the α-methylene-γ-lactone moiety, a characteristic feature of many bioactive sesquiterpene lactones. Given that 3-O-Methyltirotundin retains this reactive moiety, it is highly probable that it also exhibits anti-inflammatory activity through a similar mechanism.

Other Potential Activities

Sesquiterpene lactones are a well-established class of cytotoxic agents, and many derivatives have been investigated for their anticancer properties. While some studies on sesquiterpenoids from Tithonia diversifolia have shown antiproliferative activity against cancer cell lines, tirotundin itself was reported to be inactive in the tested assays. However, structural modifications, such as the O-methylation at the 3-position, could potentially alter this activity.

Furthermore, tirotundin has been reported to exhibit nematicidal activity and to be a reversible inhibitor of acetylcholinesterase (AChE). This suggests that 3-O-Methyltirotundin could also be explored for its potential as a neuroprotective agent or as a lead compound for the development of new pesticides.

Conclusion

3-O-Methyltirotundin is a sesquiterpenoid lactone with a chemical scaffold that suggests significant biological potential. While specific experimental data on its physical and chemical properties are sparse, this guide provides a comprehensive overview based on available information and data from closely related compounds. The detailed, representative experimental protocols offer a practical framework for researchers aiming to isolate and characterize this and similar natural products. The likely anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, presents a compelling avenue for further investigation and potential drug development. Future studies should focus on the isolation of 3-O-Methyltirotundin to fully characterize its physicochemical properties and to empirically validate its hypothesized biological activities.

In-depth Technical Guide on 3-O-Methyltirotundin: Current Scientific Landscape

COMPOUND IDENTIFICATION

| Compound Name | 3-O-Methyltirotundin |

| CAS Number | 1021945-29-8 |

| Molecular Formula | C20H30O6 |

| Compound Type | Sesquiterpenoid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Foreword for Researchers, Scientists, and Drug Development Professionals

This document serves to consolidate the currently available technical information on the sesquiterpenoid 3-O-Methyltirotundin (CAS Number: 1021945-29-8). A comprehensive search of scientific literature and chemical databases reveals that while this compound is chemically defined and commercially available for research purposes, there is a significant lack of published in-depth studies on its biological activities, mechanisms of action, and detailed experimental protocols.

The information presented herein is based on data from chemical suppliers and general knowledge of the compound class to which 3-O-Methyltirotundin belongs. It is crucial to note that specific experimental data, quantitative analyses, and established signaling pathways for this particular molecule are not available in the public domain at the time of this writing. This guide, therefore, aims to provide a foundational understanding and highlight the current research gap for this compound.

Chemical and Physical Properties

3-O-Methyltirotundin is classified as a sesquiterpenoid, a large class of naturally occurring 15-carbon isoprenoids. Its molecular formula is C20H30O6. Based on supplier information, it is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

Potential Biological Activities (Inferred from Related Compounds)

While specific biological data for 3-O-Methyltirotundin is scarce, the broader class of sesquiterpenoids, particularly those isolated from plants of the Asteraceae family (such as Vernonia and Tithonia species), are known to exhibit a wide range of biological activities. Research on compounds structurally related to tirotundin suggests potential areas of investigation for 3-O-Methyltirotundin.

-

Anti-inflammatory Activity : Many sesquiterpene lactones have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.

-

Cytotoxic and Anti-cancer Activity : Sesquiterpenoids are a well-established source of compounds with cytotoxic effects against various cancer cell lines. The presence of reactive functional groups is often correlated with this activity.

-

Antimicrobial and Antifungal Properties : Various sesquiterpenoids have been shown to inhibit the growth of bacteria and fungi.

-

Nematicidal Activity : A study on the parent compound, tirotundin, has shown it to possess nematicidal activity, suggesting that its derivatives might also be active against nematodes.

It is imperative to reiterate that these are potential activities based on related compounds, and dedicated experimental validation for 3-O-Methyltirotundin is required.

Experimental Protocols

A thorough literature search did not yield any specific, detailed experimental protocols for the synthesis, isolation, or biological evaluation of 3-O-Methyltirotundin. Researchers interested in studying this compound would need to develop their own protocols based on general methods for sesquiterpenoid analysis or adapt protocols from studies on structurally similar molecules.

Signaling Pathways

Due to the absence of mechanistic studies on 3-O-Methyltirotundin, no signaling pathways have been elucidated for this compound.

Logical Relationship: Current Knowledge Gap

The following diagram illustrates the current state of knowledge regarding 3-O-Methyltirotundin, highlighting the significant gap between its chemical identification and the lack of biological and mechanistic data.

Caption: Knowledge gap for 3-O-Methyltirotundin.

Conclusion and Future Directions

3-O-Methyltirotundin is a chemically defined sesquiterpenoid with a confirmed CAS number. However, there is a clear and significant gap in the scientific literature regarding its biological properties. For researchers, scientists, and professionals in drug development, this compound represents an unexplored area with potential for discovery.

Future research should focus on:

-

Isolation and Synthesis : Developing and publishing robust protocols for the isolation of 3-O-Methyltirotundin from natural sources or its chemical synthesis to ensure a stable supply for research.

-

Biological Screening : Conducting broad biological screening to identify its primary activities (e.g., anti-inflammatory, anti-cancer, antimicrobial).

-

Dose-Response Studies : Quantifying its potency and efficacy in relevant in vitro and in vivo models.

-

Mechanism of Action Studies : Elucidating the molecular targets and signaling pathways through which it exerts its biological effects.

Until such studies are conducted and published, any discussion of the therapeutic potential of 3-O-Methyltirotundin remains speculative and based on analogies to other sesquiterpenoids.

The Potent Bioactivity of Sesquiterpenoids from Tithonia diversifolia: A Technical Guide for Researchers

An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of sesquiterpenoid lactones derived from the Mexican sunflower, Tithonia diversifolia. This guide provides a comprehensive overview of their biological activities, detailed experimental methodologies, and insights into their mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Tithonia diversifolia, commonly known as the Mexican sunflower, has a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions and infections. Modern phytochemical investigations have revealed that the therapeutic potential of this plant can be largely attributed to its diverse array of sesquiterpenoid lactones. These compounds have demonstrated significant biological activities, including potent cytotoxic effects against various cancer cell lines, notable anti-inflammatory properties through the inhibition of key signaling pathways, and broad-spectrum antimicrobial activity. This technical guide synthesizes the current scientific knowledge on the biological activities of these promising natural products, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular mechanisms to facilitate further research and drug discovery efforts.

Cytotoxic Activity of Sesquiterpenoids

Sesquiterpenoids isolated from Tithonia diversifolia have exhibited significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several prominent sesquiterpenoids.

| Sesquiterpenoid | Cell Line | IC50 (µM) | Reference |

| Tagitinin C | HL-60 (Human promyelocytic leukemia) | 0.13 | |

| 1β,2α-epoxytagitinin C | HL-60 (Human promyelocytic leukemia) | Not specified, but showed significant activity | |

| Tithofolinolide | Col2 (Human colon cancer) | Not specified, but induced differentiation | |

| 3β-acetoxy-8β-isobutyryloxyreynosin | Col2 (Human colon cancer) | Not specified, but induced differentiation | |

| 4α,10α-dihydroxy-3-oxo-8β-isobutyryloxyguaia-11(13)-en-12,6α-olide | Col2 (Human colon cancer) | Not specified, but induced differentiation | |

| Tagitinin J | KB (Human oral cancer), HepG2 (Human liver cancer), A549 (Human lung cancer), MCF7 (Human breast cancer) | 0.29 - 17.0 | |

| Tagitinin K | KB (Human oral cancer), HepG2 (Human liver cancer), A549 (Human lung cancer), MCF7 (Human breast cancer) | 0.29 - 17.0 |

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The cytotoxic activity of sesquiterpenoids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Human cancer cell lines (e.g., HL-60, Col2, KB, HepG2, A549, MCF7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Sesquiterpenoid compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpenoid compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Preliminary Cytotoxicity Screening of 3-O-Methyltirotundin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary cytotoxicity screening of 3-O-Methyltirotundin is not currently available in the public domain. This guide provides a comprehensive framework based on the cytotoxic activities of structurally related sesquiterpene lactones isolated from the same plant genus, Tithonia diversifolia, including the parent compound tirotundin and its derivatives. The experimental protocols and potential mechanisms of action described herein are standard methodologies applicable to the screening of novel chemical entities like 3-O-Methyltirotundin.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities, including potent cytotoxic and anti-inflammatory effects. 3-O-Methyltirotundin belongs to this class and is a derivative of tirotundin, a compound isolated from Tithonia diversifolia. Given the established anticancer potential of many sesquiterpene lactones, a preliminary cytotoxicity screening of 3-O-Methyltirotundin is a critical first step in evaluating its potential as a therapeutic agent. This document outlines the standard procedures for such a screening and summarizes the cytotoxic data of its close chemical relatives to provide a contextual benchmark.

Cytotoxicity Data of Related Sesquiterpene Lactones

While specific IC50 values for 3-O-Methyltirotundin are not available, the following table summarizes the cytotoxic activities of other sesquiterpene lactones isolated from Tithonia diversifolia against various human cancer cell lines. This data serves as a valuable reference for designing and interpreting the results of a preliminary cytotoxicity screening of 3-O-Methyltirotundin.

| Compound | Cell Line | IC50 (µM) | Reference |

| Tagitinin C | Col2 (colon cancer) | Significant Antiproliferative Activity | [1][2] |

| 1β,2α-epoxytagitinin C | Col2 (colon cancer) | Significant Antiproliferative Activity | [1][2] |

| Sesquiterpenoids (unspecified) | HL-60 (leukemia) | 0.13 - 13.0 | [3] |

| Tagitinin J | KB (oral cancer), HepG2 (liver cancer), A549 (lung cancer), MCF7 (breast cancer) | 0.29 - 17.0 | [4] |

| Tagitinin K | KB, HepG2, A549, MCF7 | 0.29 - 17.0 | [4] |

| Etoposide (Positive Control) | HL-60 (leukemia) | 0.43 | [3] |

Experimental Protocols for Cytotoxicity Screening

Two common colorimetric assays for in vitro cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays. These assays are robust, reliable, and suitable for high-throughput screening in 96-well plate formats.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondria.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-O-Methyltirotundin in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the dye binds to cellular proteins, providing a measure of total biomass.[8]

Protocol:

-

Cell Plating: Follow the same procedure as the MTT assay.

-

Compound Treatment: Treat cells with serial dilutions of 3-O-Methyltirotundin as described for the MTT assay.

-

Incubation: Incubate the plate for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.[10]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[8]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[9]

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

-

Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[10]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualized Workflows and Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a generalized workflow for the preliminary cytotoxicity screening of a test compound.

Caption: Generalized workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway: NF-κB Inhibition

Many sesquiterpene lactones exert their anti-inflammatory and cytotoxic effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13] This pathway is a key regulator of cellular processes including inflammation, cell survival, and proliferation. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones can alkylate critical cysteine residues in components of the NF-κB pathway, thereby inhibiting its activation.[12]

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

While direct cytotoxic data for 3-O-Methyltirotundin is lacking, the information available for its structural analogs suggests that it is a promising candidate for anticancer research. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for its preliminary cytotoxic screening. Further investigation is warranted to determine the specific cytotoxic profile and therapeutic potential of 3-O-Methyltirotundin.

References

- 1. researchgate.net [researchgate.net]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Sesquiterpenoids and flavonoids from the aerial parts of Tithonia diversifolia and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Cytotoxic Sesquiterpene Lactones from the Leaves of Tithonia Diversifolia and their Apoptosis Effect Evaluation in KB Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. abcam.com [abcam.com]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-O-Methyltirotundin Currently Unavailable in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals:

Extensive searches of scientific databases and chemical literature have revealed no published total synthesis protocol for the natural product 3-O-Methyltirotundin. This compound is a sesquiterpenoid lactone that has been isolated from the plant Tithonia diversifolia (Hemsl.) A. Gray, a member of the Asteraceae family. While the isolation and structural elucidation of 3-O-Methyltirotundin and related compounds have been documented, a method for its complete chemical synthesis has not yet been reported in peer-reviewed literature.

3-O-Methyltirotundin is structurally related to other sesquiterpene lactones found in Tithonia species, such as diversifolin and tirotundin.[1] These compounds are of interest to researchers for their potential biological activities, including anti-inflammatory properties.[1] The anti-inflammatory effects of these sesquiterpene lactones are thought to be mediated through the inhibition of the transcription factor NF-κB.[1]

Given the absence of a synthesis protocol, this document provides the available chemical and physical properties of 3-O-Methyltirotundin and a generalized workflow for its isolation from its natural source, which may serve as a valuable alternative for researchers seeking to obtain this compound for further study.

Chemical and Physical Properties of 3-O-Methyltirotundin

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₆ | N/A |

| Molecular Weight | 366.45 g/mol | N/A |

| CAS Number | 1021945-29-8 | N/A |

| Class | Sesquiterpenoid Lactone | [1] |

| Natural Source | Tithonia diversifolia | [1][2] |

Generalized Isolation Protocol for Sesquiterpenoid Lactones from Tithonia diversifolia

The following is a generalized procedure for the isolation of sesquiterpenoid lactones, including 3-O-Methyltirotundin, from the aerial parts of Tithonia diversifolia. This protocol is based on common phytochemical extraction and purification techniques.

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts (leaves and stems) of Tithonia diversifolia.

-

Air-dry the plant material in a shaded, well-ventilated area until brittle.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material in a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in a water/methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

-

The sesquiterpenoid lactones are typically found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

Subject the chloroform and ethyl acetate fractions to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with similar profiles.

-

Pool similar fractions and further purify using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

5. Structure Elucidation:

-

The structure of the isolated compounds, including 3-O-Methyltirotundin, is typically determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography.[2]

Workflow for Natural Product Isolation

The following diagram illustrates a general workflow for the isolation of natural products like 3-O-Methyltirotundin from plant sources.

While a chemical synthesis route for 3-O-Methyltirotundin is not currently available, researchers can obtain this compound through isolation from its natural source, Tithonia diversifolia. The provided generalized isolation protocol and workflow offer a starting point for laboratories equipped for natural product chemistry. The development of a total synthesis for 3-O-Methyltirotundin and its analogs remains an open challenge for the synthetic chemistry community, which could provide more reliable access to this and related compounds for further biological evaluation and drug development.

References

- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of 3-O-Methyltirotundin using Liquid Chromatography-Tandem Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 3-O-Methyltirotundin, a sesquiterpenoid compound, in various matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Introduction

3-O-Methyltirotundin is a sesquiterpenoid with the molecular formula C20H30O6[1][2]. Sesquiterpenoids, and specifically sesquiterpene lactones, are a class of natural products known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of natural product extracts, and mechanism of action investigations.

This application note details a selective and sensitive LC-MS/MS method for the determination of 3-O-Methyltirotundin. The protocol is based on established methodologies for the quantification of structurally related sesquiterpene lactones and is designed to be adaptable to various research needs.

Principle of the Method

This method utilizes the high selectivity and sensitivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The sample is first subjected to a liquid-liquid or solid-phase extraction to isolate the analyte of interest and remove interfering matrix components. The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is achieved on a reversed-phase C18 column. The eluent is introduced into a tandem mass spectrometer, where 3-O-Methyltirotundin is ionized, and specific precursor-to-product ion transitions are monitored for quantification.

Experimental Protocols

3.1. Materials and Reagents

-

3-O-Methyltirotundin reference standard (purity >95%)

-

Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpene lactone not present in the sample.

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Solvents for extraction: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

-

Solid-Phase Extraction (SPE) cartridges (if applicable)

3.2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-O-Methyltirotundin reference standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a suitable solvent to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3.3. Sample Preparation (General Procedure)

The following is a general liquid-liquid extraction protocol. Optimization may be required based on the sample matrix.

-

To 100 µL of the sample (e.g., plasma, tissue homogenate), add 10 µL of the IS working solution (100 ng/mL).

-

Add 500 µL of ethyl acetate (or another suitable extraction solvent).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

3.4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and applications. These conditions are based on methods developed for other sesquiterpene lactones.[4][5][6]

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start with 10-20% B, ramp to 90-100% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MRM Transitions | To be determined by infusing a standard solution of 3-O-Methyltirotundin. A hypothetical transition would be based on its molecular weight of 366.45. For example, [M+H]+ -> product ion. |

| Collision Energy | To be optimized for each transition. |

| Source Temperature | To be optimized. |

| IonSpray Voltage | To be optimized. |

Data Presentation: Method Validation Parameters

The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of a validated method for 3-O-Methyltirotundin quantification, based on typical data for sesquiterpene lactone analysis.[5][7]

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

|---|

| 3-O-Methyltirotundin | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

|---|---|---|---|---|

| Low QC | 5 | < 15% | < 15% | ± 15% |

| Mid QC | 100 | < 15% | < 15% | ± 15% |

| High QC | 800 | < 15% | < 15% | ± 15% |

Table 3: Limits of Detection and Quantification

| Parameter | Value (ng/mL) |

|---|---|

| Limit of Detection (LOD) | ~0.3 |

| Limit of Quantification (LOQ) | ~1.0 |

Visualizations

5.1. Experimental Workflow

Caption: Workflow for the quantification of 3-O-Methyltirotundin.

5.2. LC-MS/MS Quantification Logic

Caption: Logical flow of LC-MS/MS quantification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of 3-O-Methyltirotundin in biological matrices. The protocol is based on established methods for similar sesquiterpenoid compounds and serves as a strong starting point for method development and validation. This analytical procedure is well-suited for applications in pharmacology, natural product chemistry, and drug metabolism studies, enabling researchers to accurately determine the concentration of this compound and advance their scientific investigations.

References

- 1. 3-O-METHYLTIROTUNDIN CAS#: 1021945-29-8 [m.chemicalbook.com]

- 2. chemazone.com [chemazone.com]

- 3. 3-O-Methyltirotundin | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of three sesquiterpene lactones in Aucklandia lappa Decne by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 3-O-Methyltirotundin by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methyltirotundin is a sesquiterpene lactone that has been isolated from plant species such as Tithonia diversifolia. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. As interest in the therapeutic potential of these compounds grows, robust and reliable analytical methods are required for their quantification in various matrices, including plant extracts and biological samples. This application note provides a detailed protocol for the quantitative analysis of 3-O-Methyltirotundin using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established analytical strategies for the quantification of similar sesquiterpene lactones.

Experimental Protocols

1. Materials and Reagents

-

3-O-Methyltirotundin reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Methanol (HPLC grade, for sample extraction)

-

Sample containing 3-O-Methyltirotundin (e.g., dried plant material, extract)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

Diode-array detector (DAD) or UV-Vis detector

-

3. Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific matrices:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Gradient elution with Acetonitrile (A) and 0.2% (v/v) acetic acid in water (B)

-

Initial conditions: 30% A, 70% B

-

Gradient: Linearly increase to 70% A over 20 minutes

-

Hold: at 70% A for 5 minutes

-

Re-equilibration: Return to initial conditions and equilibrate for 10 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-O-Methyltirotundin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation (Example for Plant Material)

-

Extraction: Accurately weigh 1 g of powdered, dried plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. The following parameters are crucial for ensuring the reliability of the results.

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (R²) | R² > 0.999 | 0.9995 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |

| Precision (%RSD) | Intra-day < 2%, Inter-day < 3% | Intra-day: 1.5%, Inter-day: 2.5% |

| Accuracy (% Recovery) | 98% - 102% | 99.5% |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity confirmed by DAD |

Visualizations

Caption: Workflow for the HPLC analysis of 3-O-Methyltirotundin.

Caption: Putative anti-inflammatory signaling pathway inhibited by 3-O-Methyltirotundin.

Discussion

The presented HPLC method provides a framework for the reliable quantification of 3-O-Methyltirotundin. The use of a C18 column with an acetonitrile-water mobile phase is a standard and effective approach for the separation of moderately polar compounds like sesquiterpene lactones[1]. A gradient elution is recommended to ensure adequate separation from other matrix components and to achieve a reasonable analysis time. UV detection at 210 nm is chosen as it is a common wavelength for detecting the lactone chromophore present in these molecules[1].

For accurate quantification, it is imperative to perform a full method validation. The linearity of the method should be established across a range of concentrations that encompass the expected sample concentrations. Precision, evaluated as the relative standard deviation (%RSD) of replicate measurements, demonstrates the reproducibility of the method. Accuracy, determined through recovery studies, confirms the absence of significant matrix effects.

Conclusion

This application note details a comprehensive and robust HPLC-based protocol for the quantitative analysis of 3-O-Methyltirotundin. The provided methodology, including sample preparation, chromatographic conditions, and validation parameters, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The successful implementation of this method will facilitate the quality control of herbal medicines and the advancement of pharmacological studies on 3-O-Methyltirotundin.

References

Application Notes & Protocols for the Structural Elucidation of 3-O-Methyltirotundin via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of 3-O-Methyltirotundin, a sesquiterpenoid of interest in drug discovery. The following sections detail the experimental procedures and data interpretation required to confirm the molecular structure of this compound and its derivatives.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures of organic compounds.[1][2] For a complex natural product like 3-O-Methyltirotundin, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and stereochemistry of the molecule.[1][2]

The structure elucidation process involves a systematic approach:

-

Determination of the Molecular Formula: High-resolution mass spectrometry (HRMS) is initially used to determine the exact mass and molecular formula of the compound.

-

¹H NMR Spectroscopy: This experiment provides information on the number and types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹J-coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (²J, ³J, and sometimes ⁴J-coupling), which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

The following tables present representative ¹H and ¹³C NMR data for a tirotundin-type sesquiterpenoid, based on published data for related compounds.[3] The chemical shifts for 3-O-Methyltirotundin are expected to be similar, with the key difference being the presence of a methoxy group signal.

Quantitative NMR Data

Table 1: Representative ¹H NMR Data for a Tirotundin Skeleton (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 4.8 - 5.2 | m | |

| 2 | 2.0 - 2.2 | m | |

| 3-OCH₃ | ~3.4 | s | |

| 4 | 2.0 - 2.2 | m | |

| 5 | 2.7 - 2.9 | m | |

| 6 | 4.5 - 4.7 | ddd | 1.8, 6.6, 10.2 |

| 7 | 4.0 - 4.2 | m | |

| 9 | 2.5 - 2.7 | m | |

| 13a | 6.2 - 6.4 | d | 3.6 |

| 13b | 5.6 - 5.8 | d | 3.3 |

| 14 | 1.2 - 1.4 | d | 7.0 |

| 15 | 1.0 - 1.2 | d | 6.9 |

Note: The chemical shift for the 3-O-methyl group is an expected value.

Table 2: Representative ¹³C NMR Data for a Tirotundin Skeleton (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 78 - 82 | CH |

| 2 | 35 - 40 | CH₂ |

| 3 | 105 - 108 | C |

| 4 | 40 - 45 | CH |

| 5 | 50 - 55 | CH |

| 6 | 80 - 84 | CH |

| 7 | 45 - 50 | CH |

| 8 | 30 - 35 | CH₂ |

| 9 | 45 - 50 | CH |

| 10 | 80 - 84 | C |

| 11 | 138 - 142 | C |

| 12 | 170 - 175 | C |

| 13 | 120 - 125 | CH₂ |

| 14 | 15 - 20 | CH₃ |

| 15 | 18 - 22 | CH₃ |

| 3-OCH₃ | 55 - 60 | CH₃ |

Note: The chemical shift for the 3-O-methyl group is an expected value.

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of purified 3-O-Methyltirotundin.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.7 s

-

Relaxation Delay: 2.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.1 s

-

Relaxation Delay: 2.0 s

-

-

DEPT-135:

-

Pulse Program: dept135

-

Number of Scans: 256

-

Spectral Width: 240 ppm

-

Relaxation Delay: 2.0 s

-

-

COSY:

-

Pulse Program: cosygpqf

-

Number of Scans: 4

-

Data Points (F2 x F1): 2048 x 256

-

Spectral Width (F2 and F1): 12 ppm

-

-

HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans: 8

-

Data Points (F2 x F1): 1024 x 256

-

Spectral Width (F2): 12 ppm

-

Spectral Width (F1): 180 ppm

-

¹J C-H Coupling Constant: 145 Hz

-

-

HMBC:

-

Pulse Program: hmbcgpndqf

-

Number of Scans: 16

-

Data Points (F2 x F1): 2048 x 256

-

Spectral Width (F2): 12 ppm

-

Spectral Width (F1): 240 ppm

-

Long-range Coupling Constant: 8 Hz

-

Data Processing and Analysis

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the coupling patterns in the ¹H NMR spectrum to identify neighboring protons.

-

Assign the multiplicity of carbon signals using the DEPT-135 spectrum (CH/CH₃ positive, CH₂ negative).

-

Use the HSQC spectrum to correlate each proton with its directly attached carbon.

-

Use the COSY spectrum to build proton-proton connectivity networks.

-

Use the HMBC spectrum to connect these networks and to assign quaternary carbons by observing correlations from protons that are two or three bonds away.

Mandatory Visualizations

Caption: Experimental workflow for NMR-based structure elucidation.

Caption: Logical relationships in NMR data interpretation for structure elucidation.

References

Application Notes and Protocols: Developing an Anti-Inflammatory Assay for 3-O-Methyltirotundin

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Consequently, the NF-κB signaling pathway is a key target for the development of novel anti-inflammatory therapeutics.

3-O-Methyltirotundin is a sesquiterpenoid natural product. Its close structural analog, tirotundin, has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB[1]. This suggests that 3-O-Methyltirotundin may also exert anti-inflammatory effects through a similar mechanism.

These application notes provide a detailed protocol for investigating the anti-inflammatory potential of 3-O-Methyltirotundin by examining its ability to suppress lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 murine macrophages. The described assays will quantify the production of key inflammatory mediators, nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), and assess the activation of the NF-κB pathway.

Proposed Signaling Pathway

The proposed mechanism of action for 3-O-Methyltirotundin involves the inhibition of the NF-κB signaling pathway. In this pathway, the activation of Toll-like receptor 4 (TLR4) by LPS initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. It is hypothesized that 3-O-Methyltirotundin interferes with this process, potentially by inhibiting IκBα degradation or the nuclear translocation of p65.

Experimental Workflow

The overall experimental workflow is designed to first determine the cytotoxicity of 3-O-Methyltirotundin, followed by an assessment of its effects on key inflammatory markers and concluding with an investigation into its impact on NF-κB activation.

Data Presentation

The following tables present hypothetical data for the anti-inflammatory effects of 3-O-Methyltirotundin.

Table 1: Effect of 3-O-Methyltirotundin on RAW264.7 Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100.0 ± 5.0 |

| 1 | 98.5 ± 4.8 |

| 5 | 97.2 ± 5.1 |

| 10 | 95.8 ± 4.5 |

| 25 | 93.1 ± 4.9 |

| 50 | 90.5 ± 5.3 |

| 100 | 85.2 ± 6.1 |

Table 2: Inhibition of Nitric Oxide Production by 3-O-Methyltirotundin

| Concentration (µM) | NO Production (% of LPS Control) |

| 0 (Vehicle) | 100.0 ± 8.0 |

| 1 | 85.3 ± 7.5 |

| 5 | 62.1 ± 6.8 |

| 10 | 45.7 ± 5.2 |

| 25 | 28.4 ± 4.1 |

| 50 | 15.9 ± 3.5 |

| IC50 (µM) | 8.7 |

Table 3: Inhibition of Pro-inflammatory Cytokine Production by 3-O-Methyltirotundin

| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |

| 0 (Vehicle) | 100.0 ± 9.2 | 100.0 ± 10.5 |

| 1 | 82.6 ± 8.1 | 88.4 ± 9.7 |

| 5 | 58.9 ± 7.4 | 65.3 ± 8.2 |

| 10 | 41.3 ± 6.5 | 48.1 ± 7.1 |

| 25 | 25.8 ± 5.3 | 30.7 ± 6.4 |

| 50 | 13.1 ± 4.2 | 18.2 ± 5.5 |

| IC50 (µM) | 7.9 | 11.2 |

Table 4: Inhibition of NF-κB p65 Nuclear Translocation by 3-O-Methyltirotundin

| Concentration (µM) | Nuclear p65 (% of LPS Control) |

| 0 (Vehicle) | 100.0 ± 12.5 |

| 1 | 78.4 ± 11.8 |

| 5 | 55.2 ± 10.1 |

| 10 | 38.9 ± 9.5 |

| 25 | 22.7 ± 7.8 |

| 50 | 11.5 ± 6.2 |

| IC50 (µM) | 6.8 |

Experimental Protocols

Materials and Reagents

-

3-O-Methyltirotundin (CAS: 1021945-29-8)

-

RAW264.7 murine macrophage cell line (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent System

-

Mouse TNF-α and IL-6 ELISA Kits

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Triton™ X-100

-

Paraformaldehyde

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Goat anti-rabbit IgG (Alexa Fluor® 488)

-

DAPI (4′,6-diamidino-2-phenylindole)

-

96-well cell culture plates

-

Microplate reader

-

Fluorescence microscope

1. Cell Culture and Maintenance

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

2. Cell Viability Assay (MTT)

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 3-O-Methyltirotundin (1-100 µM) or vehicle (DMSO) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

3. Nitric Oxide (NO) Assay (Griess Test)

-

Seed RAW264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat cells with 3-O-Methyltirotundin (1-50 µM) or vehicle for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Sulfanilamide solution to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Assays (ELISA)

-

Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with 3-O-Methyltirotundin (1-50 µM) or vehicle for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

5. NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

-

Seed RAW264.7 cells on glass coverslips in a 24-well plate at 1 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with 3-O-Methyltirotundin (1-50 µM) or vehicle for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 1 hour.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween® 20) for 1 hour.

-

Incubate with rabbit anti-NF-κB p65 primary antibody overnight at 4°C.

-

Wash with PBST and incubate with goat anti-rabbit IgG (Alexa Fluor® 488) secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of p65 in multiple fields of view.

References

Application Notes and Protocols for Assessing the In Vitro Anti-Hyperglycemic Activity of 3-O-Methyltirotundin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hyperglycemia, a hallmark of diabetes mellitus, is a metabolic disorder characterized by elevated blood glucose levels.[1] A key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are responsible for the breakdown of dietary carbohydrates into absorbable monosaccharides.[2] By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.[3][4] Another critical approach to managing hyperglycemia is to enhance glucose uptake into peripheral tissues like skeletal muscle and adipose tissue, a process primarily mediated by the insulin signaling pathway.[5][6]

3-O-Methyltirotundin is a compound of interest for its potential anti-hyperglycemic effects. These application notes provide detailed protocols for evaluating the in vitro anti-hyperglycemic activity of 3-O-Methyltirotundin through α-amylase and α-glucosidase inhibition assays, as well as glucose uptake assays in relevant cell lines.

Data Presentation